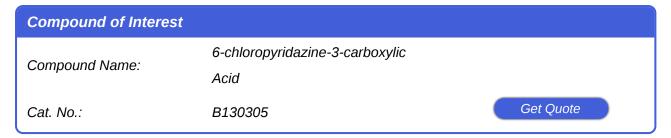


Spectroscopic Profile of 6-Chloropyridazine-3carboxylic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **6-chloropyridazine-3-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, offering detailed spectral analysis and the methodologies for their acquisition.

Chemical Structure and Properties

IUPAC Name: 6-chloropyridazine-3-carboxylic acid

CAS Number: 5096-73-1[1]

Molecular Formula: C₅H₃ClN₂O₂[1][2]

Molecular Weight: 158.54 g/mol [1][2]

Appearance: White to off-white crystalline solid.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-chloropyridazine-3-carboxylic acid**, summarized in clear,



tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for **6-chloropyridazine-3-carboxylic acid**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.1	d	~9.0	H-4
~7.9	d	~9.0	H-5
>10 (broad)	S	-	-COOH

Table 2: 13C NMR Spectroscopic Data

While specific experimental data is not readily available in the public domain, PubChem indicates the existence of a ¹³C NMR spectrum for **6-chloropyridazine-3-carboxylic acid**.[2] The predicted chemical shifts are presented below.

Chemical Shift (δ, ppm)	Assignment
~165	-COOH
~155	C-6
~150	C-3
~130	C-4
~128	C-5

Infrared (IR) Spectroscopy



IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for **6-chloropyridazine-3-carboxylic acid** are detailed below.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600-1450	Medium	C=C and C=N stretching (Aromatic ring)
~1300	Medium	C-O stretch
Below 800	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
158/160	Major	[M] ⁺ , Molecular ion peak (isotopic pattern for CI)
141/143	Fragment	[M-OH]+
113/115	Fragment	[M-COOH]+

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data presented above.



Synthesis of 6-Chloropyridazine-3-carboxylic Acid

A common synthetic route involves the oxidation of 3-chloro-6-methylpyridazine. In a typical procedure, 3-chloro-6-methylpyridazine is dissolved in concentrated sulfuric acid and cooled in an ice bath. An oxidizing agent, such as potassium permanganate or potassium dichromate, is then added portion-wise while maintaining a low temperature. The reaction mixture is stirred for several hours and then worked up by pouring it onto ice, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield **6-chloropyridazine-3-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **6-chloropyridazine-3-carboxylic acid** is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

¹³C NMR Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Proton decoupling: Broadband decoupling

FT-IR Spectroscopy



- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

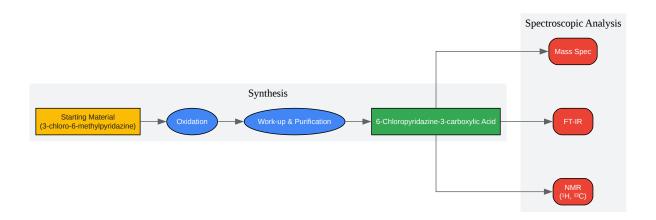
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is commonly used.
- · Parameters:
 - Ionization mode: Positive or negative ion mode
 - Mass range: m/z 50-500
 - Capillary voltage and cone voltage are optimized to achieve good signal intensity and fragmentation.

Workflow and Relationships

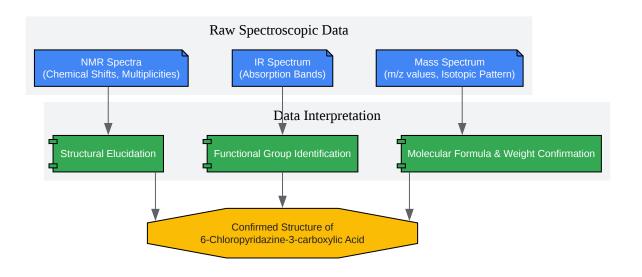
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **6-chloropyridazine-3-carboxylic acid**.





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Diagram 1: Workflow from synthesis to spectroscopic analysis.



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Diagram 2: Logical flow of spectroscopic data interpretation.

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References

- 1. scbt.com [scbt.com]
- 2. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 PubChem [pubchem.ncbi.nlm.nih.gov]
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